6-Bromohexyl 2-methylprop-2-enoate
Overview
Description
6-Bromohexyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H17BrO2. It is a brominated ester, characterized by the presence of a bromine atom attached to a hexyl chain and an ester functional group derived from 2-methylprop-2-enoic acid. This compound is primarily used in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromohexyl 2-methylprop-2-enoate typically involves the esterification of 6-bromohexanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromohexyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 6-bromohexanol and 2-methylprop-2-enoic acid.
Polymerization: The compound can participate in polymerization reactions, particularly in the presence of radical initiators, to form polymers with specific properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Nucleophilic Substitution: Substituted hexyl esters or amines.
Ester Hydrolysis: 6-Bromohexanol and 2-methylprop-2-enoic acid.
Polymerization: Polymers with specific structural and functional properties.
Scientific Research Applications
6-Bromohexyl 2-methylprop-2-enoate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and copolymers with specific properties, such as enhanced thermal stability and mechanical strength.
Biocatalysis: It is employed in biocatalytic processes to synthesize chiral intermediates, which are important in the production of enantiomerically pure compounds for pharmaceutical applications.
Photophysical Studies: The compound is used in the study of photophysical properties of materials, particularly in the development of laser media and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 6-Bromohexyl 2-methylprop-2-enoate involves its reactivity towards nucleophiles and its ability to participate in polymerization reactions. The bromine atom in the compound acts as a leaving group, making it susceptible to nucleophilic attack. Additionally, the ester functional group can undergo hydrolysis, leading to the formation of the corresponding alcohol and carboxylic acid. The compound’s ability to polymerize is attributed to the presence of the 2-methylprop-2-enoate moiety, which can form radical intermediates that propagate the polymerization process.
Comparison with Similar Compounds
Similar Compounds
6-Chlorohexyl 2-methylprop-2-enoate: Similar to 6-Bromohexyl 2-methylprop-2-enoate but with a chlorine atom instead of bromine.
6-Iodohexyl 2-methylprop-2-enoate: Contains an iodine atom instead of bromine.
6-Fluorohexyl 2-methylprop-2-enoate: Contains a fluorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, which affects the compound’s reactivity in nucleophilic substitution and polymerization reactions. Additionally, the bromine atom’s ability to participate in radical reactions makes this compound a valuable compound in the synthesis of polymers and other materials with unique properties.
Properties
IUPAC Name |
6-bromohexyl 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO2/c1-9(2)10(12)13-8-6-4-3-5-7-11/h1,3-8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJFVKOXBAVLPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448915 | |
Record name | Bromohexyl Methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128055-28-7 | |
Record name | Bromohexyl Methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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